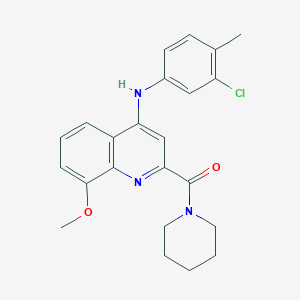

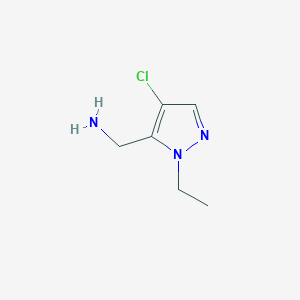

![molecular formula C19H21N3OS B2839702 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 931369-88-9](/img/structure/B2839702.png)

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide” is a benzimidazole derivative . Benzimidazoles and their derivatives represent one of the most biologically active classes of compounds, possessing a wide spectrum of activities .

Synthesis Analysis

The synthesis of benzimidazole compounds often involves the condensation reaction between o-Phenylenediamine and various carbonyl compounds, in the presence of ammonium chloride as a catalyst . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

In the first step of synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical and Chemical Properties Analysis

The compound has been identified as an aqueous-soluble potent inhibitor . The aqueous solubility was up to 19 mg/mL at pH 1.2 .科学的研究の応用

Antimicrobial and Anti-inflammatory Properties

Compounds derived from benzimidazole, like 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, have shown promising results in antimicrobial and anti-inflammatory activities. For instance, a study synthesized various benzimidazole derivatives and found moderate to considerable anti-inflammatory activity in some of these compounds (Manjula et al., 2011). Additionally, a novel series of benzimidazole derivatives demonstrated potent antibacterial activities against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (Ozden et al., 2005).

Synthesis and Structural Analysis

The synthesis of benzimidazole derivatives involves intricate chemical processes. A study on the synthesis and molecular structure analysis of benzimidazole derivatives revealed insights into their chemical properties (Benvenuti et al., 1997). Another study focusing on the crystal structures of related compounds provided further understanding of their molecular conformations (Subasri et al., 2016).

Potential Anti-H. pylori Agents

Certain benzimidazole derivatives have been identified as potential agents against Helicobacter pylori, a significant gastric pathogen. A study developed a series of these compounds, one of which exhibited low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).

Antifungal and Cytotoxic Properties

The antifungal and cytotoxic properties of benzimidazole derivatives are also notable. Research has indicated that certain derivatives exhibit strong antifungal activities and cytotoxic properties, making them candidates for further biological screenings (Devi et al., 2022).

Catalytic Applications

Benzimidazole compounds have been utilized in catalytic processes. For example, their use in the chemoselective transesterification of β-ketoesters has been documented (Wang Bo et al., 2003).

作用機序

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

One study describes the inhibition property of a similar compound on mild steel corrosion in 1 m hcl, suggesting that it may have potential applications in corrosion inhibition .

Action Environment

特性

IUPAC Name |

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13(2)22(15-9-5-4-6-10-15)17(23)12-24-19-20-16-11-7-8-14(3)18(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFSUJDCIWCXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

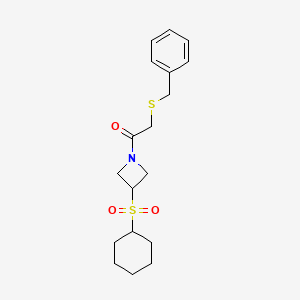

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)

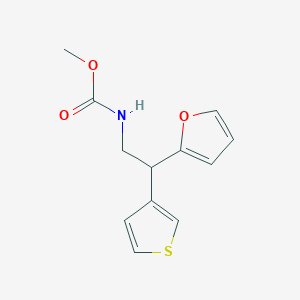

![5-[(2-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2839622.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)

![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)

![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)

![N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2839637.png)

![TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE](/img/structure/B2839639.png)

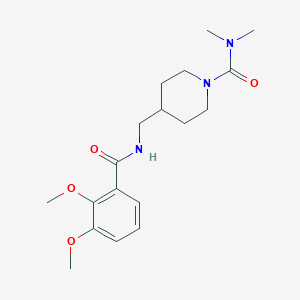

![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2839640.png)